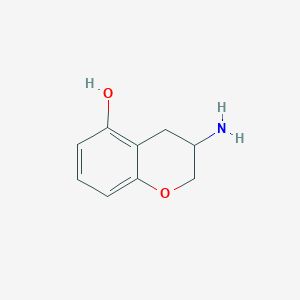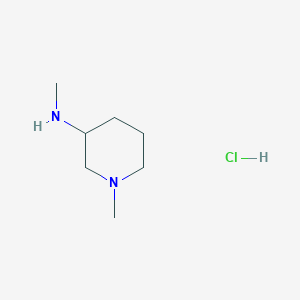
4-Isopropyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2,3-dihydro-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This particular compound features an isopropyl group attached to the fourth carbon of the indene structure. It is a colorless liquid with a distinct aromatic odor and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of 4-isopropylindene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the cyclization of 4-isopropylphenylacetic acid under acidic conditions to form the indene ring structure .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 4-isopropylindene is hydrogenated in the presence of a palladium catalyst supported on carbon. The reaction is carried out at temperatures ranging from 100 to 150°C and pressures of 10 to 20 atmospheres .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-isopropylindane using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Isopropylindanone.
Reduction: 4-Isopropylindane.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
4-Isopropyl-2,3-dihydro-1H-indene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2,3-dihydro-1H-indene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, as a retinoic acid receptor agonist, it binds to the receptor and modulates gene transcription, leading to effects on cell differentiation and proliferation . The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1H-indene: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4,7-Dimethyl-2,3-dihydro-1H-indene: Contains two methyl groups instead of an isopropyl group, which can affect its steric properties and reactivity.
1H-Indene-4-carboxaldehyde, 2,3-dihydro-: Features a formyl group, making it more reactive in nucleophilic addition reactions.
Uniqueness: 4-Isopropyl-2,3-dihydro-1H-indene is unique due to the presence of the isopropyl group, which influences its hydrophobicity, steric properties, and reactivity. This makes it a valuable compound in the synthesis of specialized chemicals and in research applications where specific molecular interactions are desired .
Propriétés
Formule moléculaire |
C12H16 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
4-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9H,4,6,8H2,1-2H3 |
Clé InChI |
AUNDLLOFYWDKGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)
![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)



![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)




![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)
